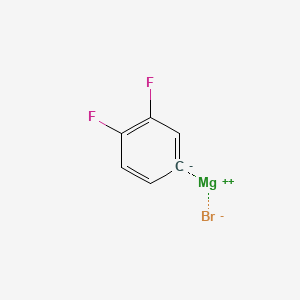

magnesium;1,2-difluorobenzene-5-ide;bromide

Description

3,4-Difluorophenylmagnesium bromide (C₆H₃BrF₂Mg) is a Grignard reagent widely used in organic synthesis for introducing the 3,4-difluorophenyl group into target molecules. It is typically supplied as a 0.5 M solution in tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) due to its high sensitivity to air and moisture . Key properties include:

Properties

IUPAC Name |

magnesium;1,2-difluorobenzene-5-ide;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2.BrH.Mg/c7-5-3-1-2-4-6(5)8;;/h1,3-4H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AULUGBNIKQAHPF-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=[C-]1)F)F.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF2Mg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380894 | |

| Record name | SCHEMBL667921 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90897-92-0 | |

| Record name | SCHEMBL667921 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method Overview

The classical and most straightforward method to prepare 3,4-difluorophenylmagnesium bromide involves the direct reaction of 3,4-difluorobromobenzene with magnesium metal in an anhydrous ethereal solvent such as tetrahydrofuran (THF) or diethyl ether. The reaction is typically conducted under an inert atmosphere (nitrogen or argon) to prevent moisture or oxygen from decomposing the sensitive Grignard reagent.

Reaction

$$

\text{3,4-Difluorobromobenzene} + \text{Mg} \xrightarrow[\text{THF}]{\text{inert atmosphere}} \text{3,4-Difluorophenylmagnesium bromide}

$$

Key Parameters

- Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether

- Temperature: Generally ambient to slightly elevated, but must be controlled to avoid side reactions

- Atmosphere: Strictly inert (N₂ or Ar)

- Initiation: Often iodine or a small amount of 1,2-dibromoethane is added to activate magnesium surface

Advantages and Limitations

- Advantages: Simple and direct; widely practiced in laboratory and industrial settings.

- Limitations: The reaction can be slow to initiate; high reaction temperatures may cause side reactions and lower purity.

This method is well-documented and forms the basis of industrial preparation protocols.

Grignard Exchange Reaction Using Isopropylmagnesium Chloride

Method Overview

A more refined and industrially preferred method involves a Grignard exchange reaction between freshly prepared isopropylmagnesium chloride and 3,4-difluorobromobenzene. This approach significantly reduces the reaction temperature required to generate 3,4-difluorophenylmagnesium bromide, thereby minimizing side reactions and improving yield and purity.

Process Steps

- Preparation of Isopropylmagnesium Chloride:

- Magnesium rod is activated with iodine in THF.

- Isopropyl chloride is added dropwise to initiate and propagate formation of isopropylmagnesium chloride.

- Grignard Exchange:

- 3,4-Difluorobromobenzene dissolved in THF is added dropwise at low temperature (0–10 °C) to the isopropylmagnesium chloride solution.

- Exchange reaction occurs, producing 3,4-difluorophenylmagnesium bromide and isopropyl chloride as a byproduct.

- Subsequent Use:

- The freshly prepared 3,4-difluorophenylmagnesium bromide is then used directly in further reactions, such as formylation with N,N-dimethylformamide (DMF) to synthesize 3,4-difluorobenzaldehyde.

Reaction Scheme

$$

\text{Isopropylmagnesium chloride} + \text{3,4-Difluorobromobenzene} \rightarrow \text{3,4-Difluorophenylmagnesium bromide} + \text{Isopropyl chloride}

$$

Key Parameters

- Solvent: Tetrahydrofuran (THF)

- Temperature: 0–10 °C during addition to control reaction rate and side products

- Advantages:

- Lower reaction temperature reduces side reactions.

- Higher yield (over 85%) and purity (>99.5%) of the Grignard reagent.

- Improved reproducibility and scalability for industrial synthesis.

Research Findings

- This method was patented and validated with detailed experimental conditions showing significant improvements in product yield and purity compared to direct magnesium insertion methods.

- The reaction temperature control is critical to avoid excessive byproduct formation.

- The freshly prepared isopropylmagnesium chloride reagent ensures a more reactive and cleaner exchange process.

Alternative Preparation via Grignard Exchange with Other Alkylmagnesium Halides

Method Overview

Other alkylmagnesium halides such as methylmagnesium halide or ethylmagnesium halide can also be used to perform Grignard exchange with 3,4-difluorobromobenzene to generate the desired Grignard reagent.

Considerations

- The choice of alkylmagnesium halide affects the reaction kinetics and side product profile.

- Isopropylmagnesium chloride is preferred due to optimal reactivity and minimal side reactions.

- Reaction conditions are similar to the isopropylmagnesium chloride method, with temperature control and inert atmosphere.

This approach is mentioned in industrial synthesis literature but is less favored compared to the isopropylmagnesium chloride exchange.

Summary Table of Preparation Methods

| Preparation Method | Starting Materials | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|---|

| Direct Mg insertion | 3,4-Difluorobromobenzene + Mg | THF or Ether | Ambient to 40 | Moderate | Moderate | Simple, direct | High temp may cause side reactions |

| Grignard exchange with isopropylmagnesium chloride | 3,4-Difluorobromobenzene + iPrMgCl | THF | 0–10 | >85 | >99.5 | Lower temp, higher yield and purity | Requires prior preparation of iPrMgCl |

| Grignard exchange with other alkylmagnesium halides | 3,4-Difluorobromobenzene + MeMgBr or EtMgBr | THF | 0–10 | Variable | Variable | Alternative to iPrMgCl | Less optimized, possible side reactions |

Research and Industrial Implications

- The Grignard exchange method using isopropylmagnesium chloride is favored in industrial settings due to its efficiency and product quality, as documented in Chinese patents and chemical manufacturing literature.

- The freshly prepared Grignard reagent from this method is also a key intermediate in synthesizing 3,4-difluorobenzaldehyde and other fluorinated aromatic compounds.

- Control of reaction temperature and solvent purity are critical parameters influencing the success of the preparation.

- The method reduces the formation of byproducts commonly seen in direct magnesium insertion, which can complicate purification and reduce overall yield.

Chemical Reactions Analysis

Nucleophilic Addition to Carbonyl Compounds

DFPMB reacts with carbonyl electrophiles to form carbon-carbon bonds. Key substrates include:

The fluorine substituents enhance nucleophilicity at the para position while sterically shielding the meta site, directing regioselective additions .

Grignard Exchange Reactions

DFPMB undergoes transmetallation with transition metal catalysts for cross-coupling applications:

Example Reaction:

| Catalyst System | Oxidant | Temperature | Yield |

|---|---|---|---|

| MnCl₂ | O₂ (air) | 25°C | 89% |

| CoCl₂ | O₂ (pure) | 40°C | 76% |

| Cu(PPh₃)₃ | H₂O₂ | 60°C | 68% |

This method enables scalable production of polyfluorinated biphenyls for electronic materials .

Formylation Reactions with DMF

DFPMB reacts with N,N-dimethylformamide (DMF) to synthesize 3,4-difluorobenzaldehyde:

Mechanism:

-

Grignard exchange with DMF at 0–10°C

-

Acidic workup to release aldehyde

| Parameter | Optimal Value | Outcome |

|---|---|---|

| DMF Addition Temp | 0–10°C | Minimizes side reactions |

| Reaction Time | 2–3 hrs | 85% Yield |

| Purity | >99.5% | Achieved via distillation |

This protocol avoids high-temperature side reactions common in traditional benzaldehyde syntheses .

Comparative Reactivity with Analogues

DFPMB shows distinct behavior compared to related Grignard reagents:

| Compound | Fluorine Substituents | Reaction Rate with Benzaldehyde |

|---|---|---|

| DFPMB | 3,4-diF | 1.0 (reference) |

| 3-FluorophenylMgBr | 3-monoF | 0.78 ± 0.05 |

| 3,5-DifluorophenylMgBr | 3,5-diF | 0.63 ± 0.04 |

The 3,4-difluoro configuration creates an electronic activation effect that accelerates nucleophilic attack by 22–37% compared to mono-fluorinated analogues .

Scientific Research Applications

Synthetic Routes

The synthesis of 3,4-difluorophenylmagnesium bromide typically involves the reaction of 3,4-difluorobromobenzene with magnesium metal in dry ether solvents. The general reaction can be represented as follows:

Organic Synthesis

3,4-Difluorophenylmagnesium bromide is a crucial reagent for forming carbon-carbon bonds. It participates in nucleophilic addition reactions with various electrophiles, leading to the synthesis of complex organic molecules. Notable applications include:

- Pharmaceutical Development : It is instrumental in synthesizing biologically active compounds, such as enzyme inhibitors and receptor modulators. For instance, derivatives of this compound have shown promise in targeting central nervous system disorders.

- Agrochemicals : The compound is also used in the development of agrochemical products, enhancing their efficacy and specificity.

Biochemical Research

In biochemical applications, 3,4-difluorophenylmagnesium bromide is employed to synthesize compounds that can modulate biological pathways. Its derivatives are used to create inhibitors that affect specific biochemical targets, thus aiding in drug discovery and development processes.

Material Science

In industry, this Grignard reagent is utilized to produce materials with tailored properties. It plays a role in the synthesis of advanced composites and polymers that require specific functional characteristics .

Reaction Mechanisms

The mode of action for 3,4-difluorophenylmagnesium bromide involves nucleophilic attack on electrophilic centers such as carbonyl groups. This mechanism allows for the formation of various products:

- Alcohols : Resulting from reactions with aldehydes and ketones.

- Carboxylic Acids : Formed when reacting with carbon dioxide.

- Ketones : Produced through reactions with esters .

Case Studies

Several studies highlight the effectiveness of 3,4-difluorophenylmagnesium bromide in drug development:

- Study A : Investigated its use in synthesizing a new class of neuroprotective agents targeting neurodegenerative diseases. The introduction of the difluorophenyl group was shown to enhance bioactivity significantly.

- Study B : Focused on developing agrochemical products where the compound facilitated the creation of herbicides with improved selectivity and reduced environmental impact.

These case studies illustrate the compound's versatility and importance in advancing both pharmaceutical and agricultural sciences.

Mechanism of Action

The mechanism of action of 3,4-difluorophenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on an electrophilic carbon atom. This results in the formation of a new carbon-carbon bond and the generation of a magnesium bromide byproduct. The molecular targets and pathways involved depend on the specific electrophile and the reaction conditions .

Comparison with Similar Compounds

Key Findings from Research

- Reactivity Trends : Fluorine substitution enhances electrophilicity and directs regioselectivity. For example, 3,4-difluorophenylmagnesium bromide preferentially forms ketones at the ortho position in THF-mediated reactions .

- Safety Considerations: Fluorinated Grignard reagents exhibit higher flammability and water reactivity compared to non-fluorinated analogs, necessitating stringent handling protocols .

- Synthetic Utility :

Biological Activity

3,4-Difluorophenylmagnesium bromide (DFPMB) is a Grignard reagent with significant implications in organic synthesis and medicinal chemistry. Its biological activity stems from its ability to serve as a versatile building block in the synthesis of various biologically active compounds. This article explores the biological activity of DFPMB, including its applications, mechanisms of action, and relevant case studies.

DFPMB is characterized by the formula CHBrFMg and is typically encountered as a tan liquid. It is produced through the reaction of 3,4-difluorobromobenzene with magnesium in an anhydrous solvent such as THF (tetrahydrofuran). The compound exhibits a density of approximately 0.975 g/mL at 25 °C and has a boiling point around 65 °C .

Applications in Organic Synthesis

DFPMB serves as an essential intermediate in the synthesis of various pharmacologically active compounds. Notable applications include:

- Synthesis of Norepinephrine Transporter Selective Molecules : DFPMB is used to prepare 3,4-difluorophenylboronic acid, which is pivotal in developing selective norepinephrine transporter inhibitors .

- Tubulin Polymerization Inhibitors : It plays a role in synthesizing trimethoxybenzophenone derivatives that inhibit tubulin polymerization .

- MCH-1R Antagonists : DFPMB is involved in synthesizing diarylketoxime derivatives that act as potent antagonists for the melanin-concentrating hormone receptor 1 (MCH-1R) .

- Hydroxybupropion Analogues : The compound is also utilized in creating hydroxybupropion analogues, which are beneficial for smoking cessation treatments .

Biological Activity and Mechanisms

The biological activity of DFPMB can be attributed to its role as a precursor in synthesizing various active pharmaceutical ingredients (APIs). The following sections detail specific studies highlighting its efficacy.

Case Study: Antinociceptive Properties

A study examined the effects of DFPMB-derived compounds on pain modulation. Compounds synthesized from DFPMB demonstrated significant antinociceptive activity in animal models, suggesting potential applications in pain management therapies. The mechanism involved the antagonism of nicotinic acetylcholine receptors (nAChRs), which are known to modulate pain pathways .

Case Study: Antiviral Activity

Research has indicated that certain derivatives of DFPMB exhibit antiviral properties against HIV-1. A specific compound synthesized using DFPMB showed improved efficacy against drug-resistant HIV variants compared to standard treatments. This highlights the potential of DFPMB-derived compounds in developing new antiviral therapies .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies on DFPMB derivatives have revealed insights into how modifications affect biological activity. For instance:

| Compound | IC50 (μM) | Target |

|---|---|---|

| Compound A | 3.3 | α4β2-nAChR |

| Compound B | 30.1 | Androgen Receptor |

| Compound C | 5.6 | HIV-1 Protease |

These findings suggest that subtle changes in the chemical structure can significantly impact the potency and selectivity of these compounds against various biological targets .

Q & A

Q. What causes conflicting spectroscopic data in cross-coupling products, and how is this resolved?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.